molecular formula C14H21NO2 B4752584 N-butyl-2-(2,4-dimethylphenoxy)acetamide

N-butyl-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B4752584
M. Wt: 235.32 g/mol
InChI Key: HBTQAULIMJUEHS-UHFFFAOYSA-N
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Description

N-butyl-2-(2,4-dimethylphenoxy)acetamide: is an organic compound with the molecular formula C20H25NO2 It is a member of the acetamide family, characterized by the presence of an acetamide group attached to a phenoxy ring

Properties

IUPAC Name

N-butyl-2-(2,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-5-8-15-14(16)10-17-13-7-6-11(2)9-12(13)3/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTQAULIMJUEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-(2,4-dimethylphenoxy)acetamide typically involves the reaction of 2,4-dimethylphenol with butylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then acylated with acetic anhydride to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-butyl-2-(2,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, temperature range of 25-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, temperature range of 0-25°C.

    Substitution: Halides, thiols; conditions: polar aprotic solvents, temperature range of 50-80°C.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Chemical Applications

N-butyl-2-(2,4-dimethylphenoxy)acetamide serves as a reagent in organic synthesis. Its structural features facilitate the formation of more complex molecules through various chemical reactions. The compound is particularly valuable as a building block in the synthesis of specialty chemicals.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
OxidationConverts alcohols or amines into carbonyl compoundsKetones, aldehydes
ReductionReduces ketones or aldehydes to alcoholsAlcohols
SubstitutionForms halogenated or thiolated derivativesHalogenated phenoxyacetamides

Biological Applications

Research indicates that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anti-inflammatory properties.

Case Study: Anti-inflammatory Activity

In vitro studies demonstrated that this compound inhibits the activity of enzymes involved in inflammatory pathways. This inhibition leads to a reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Table 2: Biological Activities of this compound

Activity TypeMechanism of ActionPotential Applications
AntimicrobialDisrupts bacterial cell membranesAntibiotic development
Anti-inflammatoryInhibits enzyme activity (e.g., COX-2)Treatment of arthritis

Medical Applications

The compound is being explored for its role in drug development. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Case Study: Drug Development

This compound has been investigated as a scaffold for designing novel therapeutic agents targeting specific diseases such as cancer and metabolic disorders. Its ability to modulate enzyme activity positions it as a candidate for developing selective inhibitors.

Table 3: Medical Research Insights

Research FocusFindingsImplications
Cancer TreatmentSelective inhibition of cancer cell proliferationDevelopment of targeted therapies
Metabolic DisordersModulation of glucose metabolism pathwaysPotential treatment for diabetes

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in manufacturing processes highlights its economic significance.

Table 4: Industrial Uses

IndustryApplicationProducts
AgrochemicalsIntermediate in pesticide synthesisHerbicides, insecticides
PharmaceuticalsBuilding block for drug formulationsVarious therapeutic agents

Mechanism of Action

The mechanism of action of N-butyl-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-butyl-2-(2,4-dimethylphenoxy)acetamide
  • N-butyl-2-(2,4-dimethylphenoxy)propionamide
  • N-butyl-2-(2,4-dimethylphenoxy)butyramide

Comparison: this compound is unique due to its specific acetamide group, which imparts distinct chemical properties and reactivity. Compared to its analogs, such as N-butyl-2-(2,4-dimethylphenoxy)propionamide and N-butyl-2-(2,4-dimethylphenoxy)butyramide, it may exhibit different biological activities and applications. The presence of the acetamide group can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.

Q & A

Q. What are the validated synthetic routes for N-butyl-2-(2,4-dimethylphenoxy)acetamide, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,4-dimethylphenol with chloroacetamide derivatives, followed by alkylation with n-butyl bromide. Key steps include:
  • Step 1 : React 2,4-dimethylphenol with chloroacetyl chloride in a basic medium (e.g., K₂CO₃) to form 2-(2,4-dimethylphenoxy)acetyl chloride .
  • Step 2 : Couple the intermediate with n-butylamine via Schotten-Baumann conditions (e.g., THF/water biphasic system) .
  • Yield Optimization : Use in situ monitoring (e.g., TLC or HPLC) to track intermediate formation. Adjust stoichiometry (1.2:1 molar ratio of n-butylamine to acyl chloride) and solvent polarity (DMF for improved solubility) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing This compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the butyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 6.5–7.2 ppm for dimethylphenoxy) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of butyl group at m/z 207) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How can researchers determine the solubility and stability profile of This compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Use shake-flask method in PBS (pH 7.4) and logP calculation via HPLC retention time comparison .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify hydrolytic degradation products (e.g., free phenol via cleavage of the acetamide bond) .

Advanced Research Questions

Q. How can enantiomeric impurities in This compound be resolved, given its potential chiral centers?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IG-3 column with n-hexane/isopropanol (85:15) to separate enantiomers. Validate resolution with circular dichroism (CD) spectroscopy .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, followed by kinetic analysis .

Q. What experimental strategies can elucidate the mechanism of action of This compound in biological systems?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins from cell lysates .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) against cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms to predict binding modes .

Q. How do structural modifications of the dimethylphenoxy group affect the compound’s bioactivity and metabolic stability?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents. Compare IC₅₀ values in enzyme inhibition assays .
  • Metabolic Stability : Incubate analogs with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Correlate half-life with substituent polarity .

Q. What statistical approaches are recommended to address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Apply random-effects models to aggregate IC₅₀ values from independent studies. Adjust for batch variability (e.g., solvent purity, cell passage number) .
  • Multivariate Analysis : Use PCA to identify confounding variables (e.g., assay temperature, compound stock age) that explain data discrepancies .

Q. How can reaction conditions be optimized to minimize byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature (50–100°C), catalyst loading (0.1–1 mol%), and solvent (toluene vs. DMF) to identify optimal parameters via response surface methodology .
  • In Situ IR Spectroscopy : Monitor acyl chloride intermediate consumption to terminate reactions at >95% conversion, preventing over-alkylation .

Q. What strategies improve selectivity in functionalizing the acetamide moiety without affecting the dimethylphenoxy group?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the phenol oxygen with tert-butyldimethylsilyl (TBDMS) before modifying the acetamide .
  • Stepwise Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at the acetamide nitrogen prior to phenoxy group attachment .

Q. Q. How can computational modeling predict This compound’s interactions with biological membranes?

  • Methodological Answer :
  • MD Simulations : Simulate lipid bilayer penetration using GROMACS. Analyze free energy profiles (umbrella sampling) for membrane permeability .
  • QSAR Modeling : Train models on logP, polar surface area, and H-bond donors to predict blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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